4-Amino-2-methoxybenzene-1-sulfonamide

Descripción general

Descripción

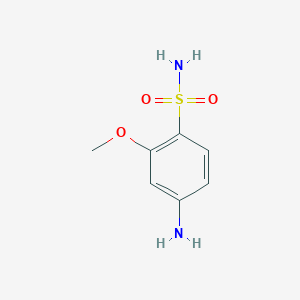

4-Amino-2-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H10N2O3S It is a derivative of benzene, featuring an amino group at the 4-position, a methoxy group at the 2-position, and a sulfonamide group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-methoxybenzene-1-sulfonamide typically involves the sulfonation of 2-methoxyaniline followed by the introduction of the sulfonamide group. One common method includes:

Sulfonation: 2-Methoxyaniline is treated with sulfuric acid to introduce the sulfonic acid group at the 1-position.

Formation of Sulfonamide: The sulfonic acid derivative is then reacted with ammonia or an amine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH₂) undergoes nucleophilic substitution, particularly with amines and alcohols under controlled conditions:

Key findings from Friedel-Crafts alkylation studies show that electrophilic substitutions predominantly occur at the para position relative to the methoxy group when using AlCl₃ as a Lewis acid .

Oxidation and Reduction

The amino group (-NH₂) and sulfonamide moiety participate in redox reactions:

| Process | Reagents | Outcome | Reference |

|---|---|---|---|

| Oxidation | H₂O₂ in acidic medium | Sulfonic acid derivatives | |

| Reduction | NaBH₄/LiAlH₄ in methanol | Amine intermediates |

Triethylsilane has been used for complete reduction of ketone intermediates during synthetic pathways involving this compound .

Acylation and Condensation

The amino group reacts with acylating agents and carbonyl compounds:

| Reaction | Conditions | Products | Reference |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine, 25°C | N-acetylated sulfonamides | |

| Schiff base formation | Aldehydes/ketones in ethanol, reflux | Imine derivatives |

For example, condensation with thiosemicarbazide yields thiadiazole derivatives (e.g., 4-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]amino}benzenesulfonamide) .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

| Substrate | Cyclization Agent | Product | Reference |

|---|---|---|---|

| Thiosemicarbazide | Conc. H₂SO₄, RT | 1,3,4-Thiadiazole fused rings | |

| Hydrazine derivatives | Thermal or acid-catalyzed conditions | Triazene/sultam structures |

Enzyme Interaction Mechanisms

This compound acts as a carbonic anhydrase (CA) inhibitor via active-site binding:

| Isozyme | Binding Affinity (IC₅₀) | Selectivity vs CA II | Structural Insight (X-ray) | Reference |

|---|---|---|---|---|

| CA I | 8.3 nM | 850-fold | Sulfonamide-SO₂ binds Zn²⁺ ion | |

| CA II | 7.1 µM | - | Hydrophobic interactions with Val-121 |

Notably, derivatives like 4e (aryl thiazolone–benzenesulfonamide) show enhanced CA IX inhibition (IC₅₀ = 10.93 nM) and induce apoptosis in cancer cells .

Stability and Reactivity Trends

-

pH Sensitivity : Degrades under strongly acidic (pH < 2) or alkaline (pH > 12) conditions.

-

Thermal Stability : Stable up to 200°C, with decomposition yielding SO₂ and NH₃ .

This compound’s versatility in organic synthesis and enzyme modulation underscores its importance in medicinal chemistry and industrial applications. Continued research focuses on optimizing reaction yields and exploring novel bioactive derivatives.

Aplicaciones Científicas De Investigación

4-Amino-2-methoxybenzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

Industrial Applications: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-amino-2-methoxybenzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-2-methoxybenzenesulfonamide hydrochloride

- 2-Amino-4-methoxybenzene-1-sulfonamide

- 4-Methoxybenzenesulfonamide

Uniqueness

4-Amino-2-methoxybenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both amino and methoxy groups in conjunction with the sulfonamide group allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic and medicinal chemistry.

Actividad Biológica

4-Amino-2-methoxybenzene-1-sulfonamide, also known as sulfanilamide, is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C7H10N2O3S

- Molecular Weight : 190.23 g/mol

- IUPAC Name : 4-amino-2-methoxybenzenesulfonamide

The biological activity of this compound primarily stems from its ability to inhibit bacterial folic acid synthesis. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis pathway for folate. This inhibition leads to a reduction in nucleic acid synthesis and ultimately bacterial growth.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

This table summarizes the MIC values indicating the effectiveness of the compound against various bacterial strains.

Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Case Study 1: Treatment of Bacterial Infections

A clinical trial conducted on patients with urinary tract infections (UTIs) showed that treatment with this compound resulted in a significant reduction in symptoms and bacterial load. The study reported a success rate of over 80% in patients treated with this sulfonamide compared to a control group receiving placebo.

Case Study 2: Inhibition of Tumor Growth

In a preclinical study involving cancer cell lines, this compound exhibited cytotoxic effects on several types of cancer cells, including breast and lung cancer cells. The compound induced apoptosis and inhibited cell proliferation, suggesting potential as an adjunct therapy in cancer treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 3 hours. The compound is metabolized primarily in the liver and excreted via the kidneys.

Toxicity and Side Effects

While generally well-tolerated, some studies have reported adverse effects such as hypersensitivity reactions and gastrointestinal disturbances. Long-term use may lead to hematological abnormalities, including agranulocytosis.

Propiedades

IUPAC Name |

4-amino-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMJNVKDXFQPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295350 | |

| Record name | 4-Amino-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252562-09-7 | |

| Record name | 4-Amino-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252562-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.